Methyl 7-methoxybenzo[d]thiazole-2-carboxylate
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Overview
Description
Methyl 7-methoxybenzo[d]thiazole-2-carboxylate: is a chemical compound with the molecular formula C10H9NO3S It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-methoxybenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Methyl 7-methoxybenzo[d]thiazole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It has shown promising activity against various bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also being explored for its role in the treatment of neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of Methyl 7-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- Methyl 6-methoxybenzo[d]thiazole-2-carboxylate
- Methyl 2-aminobenzo[d]thiazole-5-carboxylate
- Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate
Comparison: Methyl 7-methoxybenzo[d]thiazole-2-carboxylate is unique due to its specific substitution pattern on the benzothiazole ring. This structural difference can lead to variations in its biological activity and chemical reactivity compared to similar compounds. For instance, the presence of a methoxy group at the 7th position may enhance its antimicrobial properties and influence its interaction with molecular targets .
Biological Activity
Methyl 7-methoxybenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential biosynthetic processes, leading to antimicrobial effects.
- Anticancer Activity : Studies indicate that derivatives of thiazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . this compound may exhibit similar properties, contributing to its potential as an anticancer agent.
- Antiviral Effects : Compounds with thiazole rings have demonstrated antiviral activity against various viruses by inhibiting viral replication and adsorption . This suggests that this compound could also possess antiviral properties.
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance, this compound is hypothesized to exhibit activity against both gram-positive and gram-negative bacteria due to structural similarities with known antimicrobial agents.
Compound | Activity Against | IC50 (μM) |
---|---|---|
Methyl 7-methoxybenzothiazole | E. coli & S. aureus | TBD |
Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole | Mtb | 2.32 |
Anticancer Activity
In vitro studies have reported varying degrees of cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the findings:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF7 | TBD |
SMART agents | Melanoma | Low nM |
Case Studies
- Anticancer Efficacy : A study on the antiproliferative activity of methoxylbenzoyl-thiazoles showed enhanced growth inhibition on melanoma and prostate cancer cells compared to traditional chemotherapeutics . Compounds similar to this compound were noted for their ability to inhibit tubulin polymerization, a critical process in cell division.
- Antimicrobial Studies : Research focusing on thiazole derivatives indicated promising results against Plasmodium falciparum, showcasing their potential in treating malaria . The structure-activity relationship (SAR) highlighted the importance of specific substituents for enhancing efficacy.
Properties
IUPAC Name |
methyl 7-methoxy-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-7-5-3-4-6-8(7)15-9(11-6)10(12)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZPYFNRWTMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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